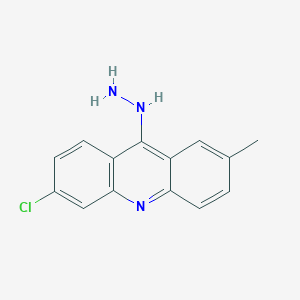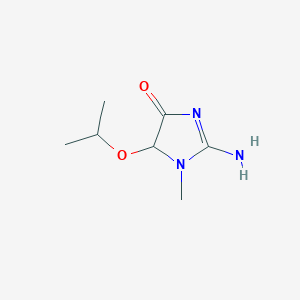![molecular formula C12H10N4O3 B15218257 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid CAS No. 63271-77-2](/img/structure/B15218257.png)
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of aminopyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an aminopyrimidine group through a carbamoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine core, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several key steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . Similarly, its antiplasmodial activity is linked to its effect on Plasmodium falciparum, the parasite responsible for malaria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the benzoic acid moiety.
2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another aminopyrimidine derivative with different substituents.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of the aminopyrimidine and benzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
63271-77-2 |
|---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17) |
InChI-Schlüssel |
GCYLNMCKYANISV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


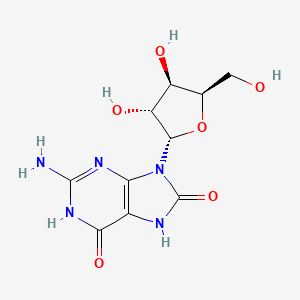
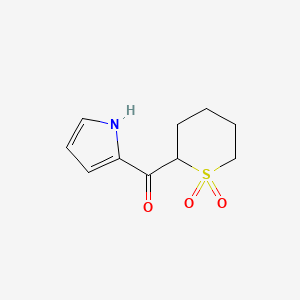
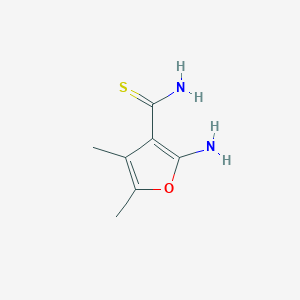
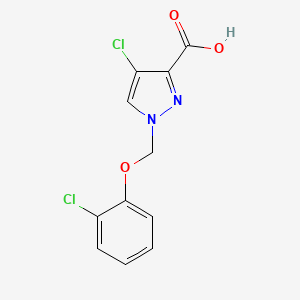
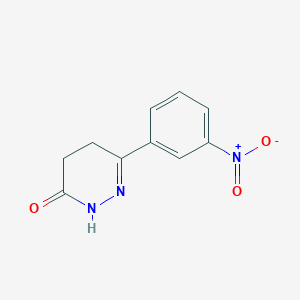
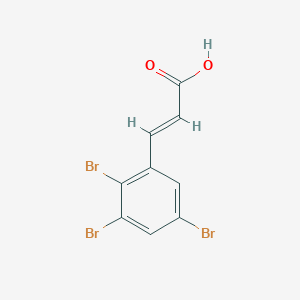
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
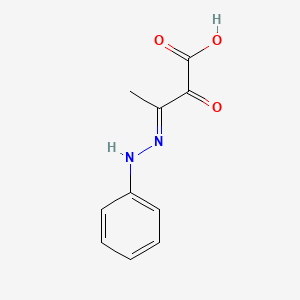
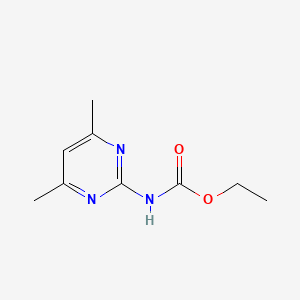
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
